Vitamin D3 glucosiduronate

Description

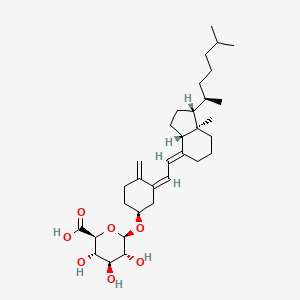

Structure

3D Structure

Properties

Molecular Formula |

C33H52O7 |

|---|---|

Molecular Weight |

560.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1 |

InChI Key |

HSMHKPFJPOTDCW-MFDWXRHISA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |

Synonyms |

VIT D3 Glu vitamin D 3 glucuronide vitamin D3 glucosiduronate vitamin D3 glucuronate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Mechanisms of Vitamin D3 Glucuronidation

Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferase (UGT) Superfamily and Glucuronidation

The Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily of enzymes is central to the glucuronidation process. nih.govcore.ac.uk These enzymes are primarily located in the liver and other tissues and are responsible for conjugating a wide array of endogenous and exogenous compounds with glucuronic acid. nih.govcore.ac.uk The human UGT superfamily is categorized into several families, with UGT1 and UGT2 being the most significant for drug and endobiotic metabolism. nih.govnih.gov

General Mechanism of Glucuronidation by UGT Enzymes

Identification and Characterization of Human UGT Isozymes Involved in Vitamin D3 Glucuronidation

Specific isoforms of the UGT superfamily have been identified as key players in the glucuronidation of vitamin D3 and its metabolites. Research has pinpointed the distinct roles of different UGT isozymes in the conjugation of the major circulating form, 25-hydroxyvitamin D3 (25OHD3), and the active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3).

Catalytic Activity of UGT1A4 and UGT1A3 in 25-Hydroxyvitamin D3 Glucuronidation

Studies have identified UGT1A4 and UGT1A3 as the primary enzymes responsible for the glucuronidation of 25-hydroxyvitamin D3 in the human liver. nih.govnih.gov Among the various UGT isozymes screened, UGT1A4 exhibited the most significant catalytic activity, followed by UGT1A3. nih.govresearchgate.net Other UGT isoforms showed no detectable activity towards 25OHD3 under the experimental conditions. nih.gov The relative activity ratio of UGT1A4 to UGT1A3 in this process is approximately 2.7. nih.gov Genetic variants of the UGT1A4 gene, such as the UGT1A4*3 polymorphism, have been shown to influence the rate of 25OHD3 glucuronidation, with individuals homozygous for this variant exhibiting higher enzyme activity. nih.govnih.gov

Contribution of UGT2B4 and UGT2B7 to 1α,25-Dihydroxyvitamin D3 Glucuronidation

The glucuronidation of the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3, is also catalyzed by specific UGT isozymes. While UGT1A4 is the primary enzyme involved in the formation of 1α,25(OH)2D3-25-glucuronide, UGT2B4 and UGT2B7 also contribute to this metabolic process, albeit to a lesser extent. nih.govoup.comnih.gov Screening of twelve human UGT isozymes revealed that UGT1A4, UGT2B7, and UGT2B4 were capable of catalyzing the glucuronidation of 1α,25(OH)2D3. nih.gov

Site-Specific Glucuronidation: Formation of 25-OHD3-25-Glucuronide and 25-OHD3-3-Glucuronide

The glucuronidation of 25-hydroxyvitamin D3 is a site-specific process, resulting in the formation of distinct monoglucuronide isomers. nih.govnih.gov Recombinant UGT1A4 and UGT1A3, as well as human liver microsomes and hepatocytes, have been shown to generate three main monoglucuronides of 25OHD3: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govnih.govvulcanchem.com The formation of these different glucuronides highlights the regioselectivity of the UGT enzymes. The presence of 25OHD3-3-glucuronide has been confirmed in human plasma and bile, indicating the physiological relevance of this metabolic pathway in vitamin D homeostasis. nih.govnih.govvulcanchem.com

Data Tables

Table 1: Key UGT Isozymes in Vitamin D3 Glucuronidation

| Vitamin D Metabolite | Primary UGT Isozyme(s) | Other Contributing Isozymes | Reference |

| 25-hydroxyvitamin D3 (25OHD3) | UGT1A4, UGT1A3 | - | nih.gov, nih.gov |

| 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) | UGT1A4 | UGT2B4, UGT2B7 | nih.gov, oup.com, nih.gov |

Table 2: Kinetic Parameters of 25OHD3 Glucuronide Formation by UGT1A3 and UGT1A4

| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min·mg protein) | Reference |

| UGT1A3 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 | nih.gov |

| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 | nih.gov | |

| t-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 | nih.gov | |

| UGT1A4 | 25OHD3-25-glucuronide | 6.39 ± 0.38 | 7.35 ± 0.20 | nih.gov |

| 25OHD3-3-glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 | nih.gov | |

| t-25OHD3-25-glucuronide | 4.19 ± 0.30 | 0.26 ± 0.01 | nih.gov |

Formation of 5,6-trans-25-OHD3-25-Glucuronide

The glucuronidation of 25-hydroxyvitamin D3 (25OHD3) is a key metabolic pathway catalyzed primarily in the human liver. nih.govnih.govvulcanchem.comebi.ac.uk Research has identified two main human uridine 5'-diphosphoglucuronyltransferase (UGT) enzymes responsible for this conjugation: UGT1A4 and UGT1A3. nih.govnih.govvulcanchem.comebi.ac.uk These enzymes facilitate the formation of three distinct 25OHD3 monoglucuronides. nih.govnih.govvulcanchem.comebi.ac.uk These metabolites are 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and the isomeric form, 5,6-trans-25OHD3-25-glucuronide. nih.govnih.govvulcanchem.comebi.ac.uk The generation of these three glucuronides has been demonstrated in various in vitro systems, including recombinant UGT1A4 and UGT1A3 enzymes, human liver microsomes (HLMs), and human hepatocytes. nih.govnih.govebi.ac.uk The formation of 5,6-trans-25OHD3-25-glucuronide, alongside the other two metabolites, highlights the complexity of the glucuronidation pathway in vitamin D metabolism. vulcanchem.com

Kinetics of Vitamin D3 Glucuronide Formation

The enzymatic process of 25OHD3 glucuronide formation has been shown to adhere to a predictable kinetic model across different biological systems. nih.govnih.govvulcanchem.comebi.ac.uk

Michaelis-Menten Kinetics in Glucuronidation Systems

The kinetics of the formation of all three 25OHD3 monoglucuronides—25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide—consistently conform to the Michaelis-Menten model. nih.govnih.govvulcanchem.comebi.ac.uk This has been observed in studies utilizing pooled human liver microsomes (HLMs) as well as recombinant UGT1A3 and UGT1A4 enzymes. nih.govvulcanchem.comoup.com Kinetic parameters, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have been determined for each metabolite and enzymatic system. nih.govoup.comresearchgate.net

For pooled HLMs, the Km values for the formation of 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide are approximately 19.1 µM, 22.6 µM, and 20.3 µM, respectively. nih.govoup.comresearchgate.net The corresponding Vmax values are approximately 4.09, 1.33, and 0.25 pmol/min/mg protein. nih.govoup.comresearchgate.net The kinetic parameters for the individual recombinant enzymes, UGT1A3 and UGT1A4, show different affinities and velocities, underscoring their distinct roles in the metabolism of 25OHD3. nih.govoup.comresearchgate.net

| Enzyme System | Metabolite | Km (µM) | Vmax (pmol/min·mg protein) |

|---|---|---|---|

| Pooled Human Liver Microsomes (HLMs) | 25OHD3-25-glucuronide | 19.1 ± 1.19 | 4.09 ± 0.13 |

| 25OHD3-3-glucuronide | 22.6 ± 3.36 | 1.33 ± 0.19 | |

| 5,6-trans-25OHD3-25-glucuronide | 20.3 ± 3.31 | 0.25 ± 0.03 | |

| Recombinant UGT1A3 | 25OHD3-25-glucuronide | 3.95 ± 0.35 | 1.74 ± 0.10 |

| 25OHD3-3-glucuronide | 5.90 ± 0.38 | 0.56 ± 0.03 | |

| 5,6-trans-25OHD3-25-glucuronide | 9.35 ± 2.38 | 0.22 ± 0.01 | |

| Recombinant UGT1A4 | 25OHD3-25-glucuronide | 6.39 ± 0.38 | 7.35 ± 0.20 |

| 25OHD3-3-glucuronide | 2.16 ± 0.16 | 0.93 ± 0.02 | |

| 5,6-trans-25OHD3-25-glucuronide | 4.19 ± 0.30 | 0.26 ± 0.01 |

Regulation of UGT Expression and Activity

The expression and activity of the UGT enzymes responsible for vitamin D3 glucuronidation are subject to regulation by various factors, including nuclear receptor agonists and genetic variations.

Inducibility of UGT1A4 and UGT1A3 Gene Expression by Pregnane X Receptor/Constitutive Androstane Receptor Agonists

The expression of UGT1A4 and UGT1A3 genes is inducible by agonists of the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). nih.govvulcanchem.com Studies in human hepatocytes have shown that treatment with known PXR/CAR agonists, such as rifampin, carbamazepine (B1668303), and phenobarbital, leads to a significant increase in the mRNA levels of both UGT1A3 and UGT1A4. nih.govnih.govebi.ac.uk

After a 48-hour exposure, rifampin induced a 2.3-fold increase in UGT1A3 mRNA and a 7.0-fold increase in UGT1A4 mRNA. nih.gov Phenobarbital treatment resulted in 1.9-fold and 5.1-fold increases, while carbamazepine led to 1.6-fold and 2.3-fold increases in UGT1A3 and UGT1A4 mRNA, respectively. nih.gov Another agonist, hyperforin, significantly increased UGT1A4 mRNA levels but not UGT1A3. nih.gov Rifampin, being the most potent inducer, also significantly increased the total formation of 25OHD3 glucuronides in human hepatocytes after a 2-hour incubation period. nih.govnih.govvulcanchem.comebi.ac.uk These findings indicate that exposure to certain drugs can accelerate the phase II conjugation of 25OHD3 by upregulating the expression of these key enzymes. nih.govnih.gov

| Agonist | UGT1A3 Fold Induction | UGT1A4 Fold Induction |

|---|---|---|

| Rifampin (10µM) | 2.3 | 7.0 |

| Phenobarbital (400µM) | 1.9 | 5.1 |

| Carbamazepine (50µM) | 1.6 | 2.3 |

| Hyperforin (0.5µM) | No significant increase | Significant increase |

Impact of Genetic Polymorphisms on Glucuronidation Rates (e.g., UGT1A4*3)

Interindividual differences in enzyme activity can be attributed to genetic variations. nih.gov For 25OHD3 glucuronidation, a notable association has been found between the UGT1A43* (Leu48Val) gene polymorphism and the rate of glucuronide formation. nih.govnih.govebi.ac.uk UGT1A4 is the predominant enzyme in the glucuronidation of 25OHD3 in the human liver, and the UGT1A43* variant is known to exhibit increased activity. nih.gov

An analysis of 80 genotyped human liver microsomes revealed a distinct variant allele dose effect. nih.govnih.govebi.ac.uk Livers that were homozygous for the UGT1A43* allele (GG genotype) displayed the highest glucuronidation activity. nih.govnih.govebi.ac.uk Specifically, the average rate of 25-glucuronidation was 85% higher in the homozygous UGT1A43* (GG) livers compared to the wild-type (TT) livers. nih.govresearchgate.net Heterozygous (TG) livers showed an intermediate level of activity. nih.gov This demonstrates that the UGT1A43* polymorphism significantly contributes to the variability in the rate of vitamin D3 glucuronidation among individuals. nih.govvulcanchem.com

Alternative Enzymatic Glycosylation of Vitamin D3

While glucuronidation, the conjugation with glucuronic acid, is a well-characterized phase II metabolic pathway for vitamin D3 and its metabolites, other forms of glycosylation are less documented in humans. nih.govmdpi.com The primary conjugation reactions investigated for vitamin D metabolites are glucuronidation and sulfation. researchgate.net

The term "glycosylation" broadly refers to the enzymatic process of attaching a carbohydrate (glycan) to a molecule. Glucuronidation is a specific type of glycosylation. Evidence for enzymatic glycosylation of vitamin D3 with sugars other than glucuronic acid in human systems is limited in the current scientific literature.

However, studies in other biological kingdoms have identified alternative glycosylation. For instance, glycoside conjugates of 1,25-dihydroxyvitamin D3 have been found in certain plants, such as Solanum glaucophyllum. This indicates that pathways for creating different vitamin D glycosides exist in nature, although their relevance and presence in human vitamin D metabolism are not established. Chemical glycation, a non-enzymatic process, has also been described, but this is distinct from the specific enzymatic glycosylation pathways. mdpi.com

Non-UGT Mediated Glycosylation: β-Glucosidase Activity on Cholecalciferol

Beyond the UGT-mediated pathways common in mammalian metabolism, glycosylation of cholecalciferol (vitamin D3) can also be achieved through other enzymatic means. One such alternative is the use of β-glucosidase. nih.gov While typically known for hydrolysis, under specific conditions, these enzymes can catalyze the reverse reaction of glycosylation. nih.gov

Research has demonstrated the enzymatic synthesis of water-soluble cholecalciferol glycosides using β-glucosidase from sweet almond (Amygdalus communis var. 'Dulcis'). nih.gov This process involves milder reaction conditions compared to chemical synthesis and offers a cost-effective method with good selectivity. nih.gov In these studies, β-glucosidase, entrapped in calcium alginate beads, catalyzed the transfer of a sugar moiety from donors like D-glucose to cholecalciferol in a non-polar solvent system. nih.gov

The enzymatic reaction is influenced by several factors, including pH, enzyme concentration, and incubation time. nih.gov The yield of the resulting glycoside, 17-O-(D-glucopyranosyl)cholecalciferol, can be optimized by adjusting these parameters. Although the yields are often modest, this method confirms that non-UGT enzymes can effectively create glycosidic bonds with cholecalciferol. nih.gov This enzymatic glycosylation is not limited to glucose; β-glucosidase has been shown to catalyze reactions with other sugars such as D-galactose, D-mannose, and D-fructose, though yields may vary. nih.gov

The formation of vitamin D glycosides is also a known process in certain plants. frontiersin.org For instance, in Solanum malacoxylon, vitamin D3, 25-hydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 have been identified as existing in the form of glucoside derivatives. nih.gov The release of the free vitamin forms from plant extracts requires pre-incubation with β-glucosidase, further highlighting the role of this enzyme in the metabolism of vitamin D glycosides in the plant kingdom. frontiersin.orgnih.gov

Interactive Data Table: Optimized Conditions for β-Glucosidase Catalyzed Synthesis of 17-O-(D-glucopyranosyl)cholecalciferol

| Parameter | Optimal Condition | Result | Source |

| Enzyme | β-Glucosidase from sweet almond | Catalyzed the synthesis of water-soluble cholecalciferol glycosides. | nih.gov |

| Enzyme Concentration | 60% (w/w of D-glucose) | Achieved maximum yield under optimized conditions. | nih.gov |

| pH | 6.0 | Found to be the optimum pH for the reaction. | nih.gov |

| Buffer | 0.12 mM Phosphate (B84403) Buffer | Provided the optimal environment for the enzymatic reaction. | nih.gov |

| Incubation Period | 30 hours | Resulted in the highest conversion rate. Longer periods led to hydrolysis. | nih.gov |

| Maximum Yield | 14% | The highest conversion yield obtained for 17-O-(D-glucopyranosyl)cholecalciferol. | nih.gov |

| Other Substrates | D-galactose, D-mannose, D-fructose | The enzyme also catalyzed reactions with these sugars, yielding 3–14%. | nih.gov |

Metabolic Fate and Disposition of Vitamin D3 Glucosiduronate

Role in Metabolic Inactivation Pathways of Vitamin D Metabolites

The conjugation of vitamin D metabolites with glucuronic acid, a process known as glucuronidation, is a major pathway for their inactivation. This biochemical reaction is catalyzed by a family of enzymes called uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). In the liver, two specific isoforms, UGT1A4 and UGT1A3, have been identified as the primary catalysts for the glucuronidation of 25-hydroxyvitamin D3 (25(OH)D3), the main circulating form of vitamin D. nih.gov This process converts the lipophilic (fat-soluble) vitamin D metabolites into more polar, water-soluble compounds, effectively marking them for elimination from the body. scielo.broup.com

The formation of vitamin D3 glucosiduronate is part of a broader detoxification system that prevents the excessive accumulation of active vitamin D, which could otherwise lead to toxicity. oatext.com By converting active metabolites into inactive forms, the body maintains tight control over vitamin D's potent biological effects. scielo.brmdpi.com Studies have shown that a significant portion of administered vitamin D is metabolized into these polar conjugates, which are then excreted. nih.govjci.org

Contribution to Vitamin D Metabolite Storage Pools

While primarily a mechanism for inactivation, there is evidence to suggest that vitamin D3 glucosiduronate and other conjugated forms may also contribute to the body's storage pools of vitamin D. nih.gov The presence of 25(OH)D3-3-glucuronide has been confirmed in human plasma and bile. nih.gov This circulating conjugate could potentially serve as a reservoir that can be hydrolyzed back to its unconjugated, active form by enzymes called β-glucuronidases. nih.govresearchgate.netnih.gov This deconjugation process could release active vitamin D metabolites when needed, although the physiological significance of this reutilization mechanism is still under investigation. nih.govresearchgate.net

Recent studies have also identified a sulfated form of 25(OH)D3 in circulation, sometimes at levels exceeding the unconjugated form, which may also act as a storage pool. nih.gov Like glucuronide conjugates, these sulfated metabolites can be deconjugated to release the active form. nih.gov

Mechanisms of Excretion

The conversion of vitamin D metabolites to their glucosiduronate forms is crucial for their efficient removal from the body. This process enhances their water solubility, facilitating their excretion through both renal and biliary pathways.

Enhanced Hydrophilicity Facilitating Renal Excretion

The addition of a glucuronic acid moiety to vitamin D3 significantly increases its water solubility. This enhanced hydrophilicity prevents the reabsorption of the metabolite in the renal tubules, leading to its excretion in the urine. nih.gov Studies in humans have shown that a portion of intravenously administered vitamin D3 is excreted in the urine as water-soluble metabolites, with a significant percentage being in a conjugated form. nih.govjci.org

Biliary Excretion of Vitamin D3 Glucosiduronate and Related Conjugates

The primary route for the elimination of vitamin D and its metabolites is through the bile. nih.govdrugbank.com Glucuronidation in the liver prepares these compounds for transport into the bile. oup.com Evidence from studies on both rats and humans has confirmed the presence of vitamin D3 glucosiduronate and other polar conjugates in bile. nih.govresearchgate.netnih.gov After intravenous administration of radiolabeled 1,25-dihydroxyvitamin D3, a significant amount of the radioactivity is recovered in the bile, largely as polar metabolites. nih.gov Incubation of these biliary extracts with β-glucuronidase increases the amount of free, unconjugated vitamin D metabolites, confirming the presence of glucuronide conjugates. nih.gov

Fecal Excretion of Vitamin D Metabolites

The biliary excretion of vitamin D3 glucosiduronate and other conjugates leads to their entry into the intestinal tract. researchgate.net From there, these compounds are largely eliminated from the body in the feces. nih.govnih.gov This pathway represents the major route for the excretion of vitamin D metabolites. nih.gov The passage of these metabolites from the bile into the intestine is considered an essential step for their fecal elimination. nih.govjci.org

Enterohepatic Cycling and Deconjugation

Once excreted into the intestine via the bile, vitamin D3 glucosiduronate can be acted upon by β-glucuronidases present in the gut. These enzymes can hydrolyze the glucuronide conjugate, releasing the free, unconjugated form of the vitamin D metabolite. nih.govresearchgate.net This free form can then be reabsorbed back into the circulation, a process known as enterohepatic cycling. nih.gov

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| Vitamin D3 glucosiduronate | Vitamin D3 glucuronide, (5Z,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-glucosiduronate | C33H52O7 |

| 25-hydroxyvitamin D3 | 25(OH)D3, Calcifediol, Calcidiol | C27H44O2 |

| 1,25-dihydroxyvitamin D3 | 1,25(OH)2D3, Calcitriol | C27H44O3 |

| Cholecalciferol | Vitamin D3 | C27H44O |

| Ergocalciferol | Vitamin D2 | C28H44O |

| Uridine 5'-diphospho-glucuronosyltransferase | UGT | Not Applicable |

| β-glucuronidase | Not Applicable |

Research Findings on Vitamin D3 Glucosiduronate Excretion

| Study Type | Subject | Key Findings | Reference |

| In vivo | Human | Urinary radioactivity averaged 2.4% of administered vitamin D3 dose over 48 hours, with 26% of urinary metabolites in conjugated form. | nih.govjci.org |

| In vivo | Human with biliary fistula | 3-6% of injected vitamin D3 radioactivity was excreted in the bile. | nih.govjci.org |

| In vivo | Human with T-tube drainage | Approximately 28.8% (corrected for incomplete collection) of intravenously administered 3H-1,25(OH)2D3 was excreted in bile within 24 hours, mostly as polar metabolites. | nih.gov |

| In vitro | Human liver microsomes | UGT1A4 and UGT1A3 were identified as the principal enzymes catalyzing 25(OH)D3 glucuronidation. | nih.gov |

| In vivo | Rat | Vitamin D3 3β-glucosiduronate is excreted in the bile and is biologically active after hydrolysis to free vitamin D3. | nih.govresearchgate.net |

Hydrolysis of Glucuronides by β-Glucuronidases

Glucuronide conjugates of vitamin D are generally considered biologically inactive forms. physiology.org Their reactivation depends on the cleavage of the glucuronic acid moiety, a reaction catalyzed by β-glucuronidase enzymes. nih.govkarger.com While mammalian digestive enzymes present in the upper intestinal tract are unable to hydrolyze the β-glucuronide bond, β-glucuronidases produced by resident bacteria in the lower intestinal tract, specifically the ileum and colon, can effectively liberate the active vitamin D compound. physiology.org

This targeted release mechanism has been a subject of scientific investigation. Studies have shown that orally administered vitamin D glucuronides, such as 1,25-dihydroxyvitamin D3-25-β-glucuronide, can traverse the upper gastrointestinal tract intact. physiology.org Upon reaching the lower intestine, the abundant bacterial β-glucuronidase activity cleaves the conjugate, releasing the active hormone locally. physiology.orgphysiology.org

Research involving in vitro incubation of vitamin D glucuronides with contents from different sections of the rat intestine has demonstrated significantly higher β-glucuronidase activity in the cecum and colon compared to the duodenum and jejunum. This confirms that the lower intestine is the primary site of hydrolysis for these conjugates.

Table 1: β-Glucuronidase Activity in Rat Intestinal Contents

This table shows the results of an in vitro assay measuring the amount of 1,25(OH)₂D₃ released from its glucuronide conjugate when incubated with contents from different parts of the rat intestine over 6 hours. The data demonstrates the significantly higher enzymatic activity in the lower intestine.

| Intestinal Section | 1,25(OH)₂D₃ Released (pmol) |

| Duodenum | 0.03 ± 0.01 |

| Jejunum | 0.05 ± 0.02 |

| Ileum | 0.28 ± 0.06 |

| Cecum | 1.15 ± 0.12 |

| Colon | 0.98 ± 0.10 |

| Data derived from studies on the targeted delivery of vitamin D compounds. physiology.org |

Furthermore, analysis of circulating vitamin D metabolites in human serum has revealed the presence of glucuronide conjugates, although typically in smaller proportions compared to sulfated conjugates. nih.govendocrine-abstracts.orgnih.gov The quantification of these metabolites often involves an enzymatic hydrolysis step using β-glucuronidase to convert the conjugated forms back to their unconjugated parent compounds for measurement. nih.govendocrine-abstracts.orgresearchgate.net

Table 2: Proportion of Glucuronide Conjugates for Various Vitamin D Metabolites in Human Serum

This table presents the average percentage of different vitamin D metabolites that exist in a glucuronidated form in circulation, as determined by liquid chromatography-mass spectrometry following enzymatic hydrolysis.

| Vitamin D Metabolite | Proportion as Glucuronide Conjugate (%) |

| 25-hydroxyvitamin D3 (25OHD3) | 3.0 ± 1.8 |

| 25-hydroxyvitamin D2 (25OHD2) | 3.6 ± 2.9 |

| 24,25-dihydroxyvitamin D3 (24,25(OH)₂D3) | 2.7 ± 1.8 |

| 3-epi-25-hydroxyvitamin D3 (3-epi-25OHD3) | 11.0 ± 4.2 |

| Data based on a study of 170 human serum samples. nih.govnih.gov |

Reutilization of Hydrolyzed Vitamin D3 from Conjugates

The hydrolysis of vitamin D glucuronides in the lower intestine raises the possibility of an enterohepatic circulation pathway, where the liberated vitamin D metabolites are reabsorbed and re-enter the system. tandfonline.com Glucuronidated conjugates of vitamin D are excreted from the liver via bile into the intestine. karger.comoup.com Following hydrolysis by gut microflora, the freed, lipid-soluble vitamin D metabolite can then be absorbed by the intestinal mucosa. oup.com

Analytical Methodologies for Vitamin D3 Glucosiduronate

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate Vitamin D3 glucosiduronate from complex biological samples, remove interfering compounds, and concentrate the analyte for sensitive detection. The choice of technique depends on the sample matrix, the required sensitivity, and the subsequent analytical method.

Solid-Liquid Extraction and Liquid-Liquid Extraction

Solid-liquid extraction (SLE) and liquid-liquid extraction (LLE) are classical and widely employed techniques for the extraction of vitamin D metabolites. mdpi.comresearchgate.net In the context of analyzing vitamin D and its conjugates, these methods are often preceded by protein precipitation to release the metabolites from binding proteins like the vitamin D-binding protein (VDBP). amegroups.org

Liquid-Liquid Extraction (LLE) is a common and straightforward method for separating compounds based on their differential solubilities in two immiscible liquid phases. nih.gov For vitamin D metabolites, LLE is frequently used following protein precipitation with strong organic solvents. amegroups.org Common solvents for LLE of vitamin D metabolites include hexane, ethyl acetate (B1210297), and mixtures thereof. amegroups.orgnih.gov For instance, a method for analyzing 25-hydroxyvitamin D3 in aqueous and vitreous humor involved a three-step LLE process using n-hexane after initial treatment with zinc sulfate (B86663) and methanol (B129727). nih.gov Another approach utilized a single LLE step with an ethyl acetate/hexane mixture. nih.gov While effective, LLE can sometimes be labor-intensive and may have issues with repeatability. amegroups.org

Solid-Liquid Extraction (SLE) , particularly using octadecylsilane-bonded silica (B1680970), has been effectively used for extracting vitamin D3 metabolites from plasma. tandfonline.com This technique involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. One study minimized steroid-protein interactions by diluting plasma with saline and passing it through the sorbent at an elevated temperature (64°C). tandfonline.com The sorbent was then washed with aqueous methanol and the metabolites were eluted with hexane/chloroform mixtures, achieving nearly quantitative recoveries. tandfonline.com

| Extraction Technique | Principle | Common Solvents/Sorbents | Key Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Hexane, Ethyl Acetate, n-Hexane, Methyl tert-butyl ether, Chloroform. amegroups.orgnih.govrsc.org | Simple, but can be labor-intensive and may have lower repeatability. amegroups.org |

| Solid-Liquid Extraction (SLE) | Adsorption of analyte onto a solid phase, followed by elution. | Octadecylsilane-bonded silica. tandfonline.com | Can provide high purity and quantitative recoveries. tandfonline.com |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) has become a preferred method for the extraction and purification of vitamin D metabolites from biological matrices due to its high precision, cost-effectiveness, and potential for automation. amegroups.orgnih.gov SPE utilizes a solid sorbent packed in a cartridge or plate to selectively retain the analyte of interest while other matrix components are washed away. amegroups.org

The selection of the SPE sorbent is critical and depends on the properties of the analyte and the sample matrix. amegroups.org Reversed-phase SPE, using sorbents like C18, is commonly employed for the extraction of vitamin D metabolites, including their conjugated forms, from urine and serum. nih.govnih.gov For instance, a method for analyzing vitamin D3-sulfate and other metabolites in urine utilized a reversed-phase C18 SPE cartridge. nih.gov Another study on conjugated and unconjugated vitamin D metabolites in serum also employed SPE for initial sample extraction. nih.gov

The general SPE procedure involves the following steps:

Conditioning: The sorbent is prepared with a solvent to ensure proper interaction with the sample.

Loading: The pre-treated sample is passed through the sorbent, where the analyte is retained.

Washing: Interfering substances are removed by washing the sorbent with a specific solvent or buffer.

Elution: The analyte of interest is recovered from the sorbent using an appropriate elution solvent.

The efficiency of SPE is influenced by factors such as the type and amount of sorbent, particle size, and porosity. amegroups.org Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges are also frequently used for the extraction of vitamin D metabolites. nih.gov

| SPE Sorbent | Application Example | Reference |

| C18 (Reversed-Phase) | Extraction of vitamin D3-sulfate and other metabolites from urine. nih.gov | nih.gov |

| Oasis HLB | Extraction of conjugated and unconjugated vitamin D metabolites from serum. nih.gov | nih.gov |

| Strata-X-Phen | Purification of 25-OH-Vitamin D3 from de-proteinized serum samples. eppendorf.com | eppendorf.com |

Enzymatic Hydrolysis for Total Conjugate Measurement

To measure the total concentration of a specific vitamin D metabolite, including both its free and conjugated forms (such as glucosiduronates and sulfates), enzymatic hydrolysis is a crucial step. nih.govendocrine-abstracts.org This process utilizes enzymes to cleave the conjugate bond, releasing the parent metabolite which can then be quantified.

For the specific measurement of vitamin D3 glucosiduronate, the enzyme β-glucuronidase is employed. nih.govendocrine-abstracts.org This enzyme specifically catalyzes the hydrolysis of the glucuronic acid moiety from the vitamin D3 molecule. nih.gov Researchers have developed and optimized methods using recombinant β-glucuronidase from Escherichia coli for the deconjugation of vitamin D glucuronide conjugates in human serum. nih.gov

In a typical workflow, the sample is incubated with β-glucuronidase under optimized conditions (e.g., specific buffer, temperature, and incubation time) to ensure complete hydrolysis. nih.govoup.com Following hydrolysis, the total (now unconjugated) vitamin D metabolite is extracted and analyzed, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govendocrine-abstracts.org The concentration of the glucuronide conjugate is then determined by subtracting the concentration of the unconjugated metabolite in a non-hydrolyzed sample from the total concentration in the hydrolyzed sample.

Studies have shown that glucuronide conjugates of vitamin D metabolites are present in circulation, although in lower proportions compared to sulfate conjugates. nih.govendocrine-abstracts.org For example, one study found that glucuronide conjugates of various vitamin D metabolites ranged from 2.7% to 11% of the total circulating concentrations. endocrine-abstracts.org

Derivatization Strategies for Enhanced Detection

The detection of vitamin D metabolites, including Vitamin D3 glucosiduronate, by techniques like LC-MS/MS can be challenging due to their low ionization efficiency in common ionization sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). rsc.org Derivatization is a chemical modification technique used to improve the analytical properties of a compound, leading to enhanced sensitivity and more reliable quantification. nih.govrsc.org

For vitamin D metabolites, which possess a conjugated diene system, Diels-Alder derivatization is a highly specific and effective strategy. rsc.orgresearchgate.net Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its analogues, are widely used for this purpose. rsc.orgresearchgate.netnih.gov These reagents react with the s-cis-diene structure of vitamin D to form a stable derivative with significantly improved ionization efficiency. rsc.org

Key Derivatization Reagents:

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD): This is a commonly used reagent that has been shown to increase the sensitivity of vitamin D metabolite detection by 10 to 66 times. rsc.orgmdpi.com

4-(4'-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DAPTAD): This reagent has been successfully used for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide in human serum and plasma. nih.govsigmaaldrich.com

4-[4-(1-pipelidinyl)phenyl]-1,2,4-triazoline-3,5-dione (PIPTAD): A newer Cookson-type reagent that has shown improved chromatographic separation of vitamin D3 monoglucuronides in urine compared to DAPTAD. nih.gov

The derivatization process typically involves incubating the extracted analyte with the derivatizing reagent under specific conditions of time and temperature before LC-MS/MS analysis. rsc.org The resulting derivatives provide characteristic product ions in tandem mass spectrometry, which aids in both identification and quantification. nih.gov

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate Vitamin D3 glucosiduronate from other metabolites and endogenous compounds before detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of vitamin D and its metabolites, including Vitamin D3 glucosiduronate. nih.govnih.gov It is often coupled with tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for the accurate and sensitive measurement of these compounds. amegroups.orgrsc.orgnagonline.net

Reversed-Phase HPLC is the most common mode of separation for vitamin D metabolites. nih.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the column.

Normal-Phase HPLC can also be used, employing a polar stationary phase (e.g., silica) and a nonpolar mobile phase. nih.govresearchgate.net One study reported the use of a silica column with a mobile phase of n-hexane and ethyl acetate for the separation of vitamin D3. nih.gov

The choice of column and mobile phase is critical for achieving good resolution between different vitamin D metabolites and their isomers, which can be structurally very similar. mdpi.com For instance, UHPLC (Ultra-High-Performance Liquid Chromatography), which uses smaller particle size columns, can offer faster analysis times and improved separation efficiency compared to conventional HPLC. researchgate.netnih.govchromatographyonline.com

Key HPLC Parameters for Vitamin D Metabolite Analysis:

| Parameter | Common Choices | Rationale |

| Column (Stationary Phase) | C18, C8 (Reversed-Phase); Silica (Normal-Phase); Phenyl; F5. nih.govtandfonline.comnih.govsigmaaldrich.com | C18 is widely used due to its versatility in separating hydrophobic compounds. Phenyl and F5 phases offer different selectivities that can be beneficial for resolving closely related metabolites. nih.govsigmaaldrich.com |

| Mobile Phase | Methanol, Acetonitrile, Water, often with additives like formic acid or ammonium (B1175870) formate. mdpi.comrsc.orgmdpi.com | The composition of the mobile phase is optimized to achieve the desired separation. Additives are used to improve peak shape and ionization efficiency in MS detection. |

| Detection | Tandem Mass Spectrometry (MS/MS), UV-Visible (UV-VIS). nih.govnih.govekb.eg | MS/MS provides high sensitivity and specificity. UV detection is also used, but it is less specific. nih.gov |

A study developing a method for the simultaneous quantification of 25-hydroxyvitamin D3-3-sulfate and 25-hydroxyvitamin D3-3-glucuronide utilized a C18 column with a gradient elution of ammonium acetate and acetonitrile. oup.com Another method for analyzing monoglucuronides of vitamin D3 metabolites in urine employed a reversed-phase column and derivatization to achieve satisfactory separation from interfering substances. nih.gov

Reversed-Phase Chromatography with C18 and Pentafluorophenylpropyl (PFP) Columns

Reversed-phase chromatography is a cornerstone of vitamin D metabolite analysis. C18 columns, which feature a non-polar stationary phase, are widely used due to their hydrophobicity, enabling the separation of various vitamin D forms. thermofisher.comnih.gov These columns are effective in separating compounds based on their differential partitioning between the non-polar stationary phase and a more polar mobile phase. nih.gov

For more challenging separations, Pentafluorophenylpropyl (PFP) columns offer an alternative and often complementary selectivity to C18 columns. thermofisher.comthermofisher.comglsciencesinc.com The PFP stationary phase provides unique interactions, including π-π, dipole-dipole, and hydrophobic interactions, which can be advantageous for separating structurally similar compounds, such as isomers and metabolites of vitamin D. glsciencesinc.comchromatographyonline.com The distinct retention mechanisms of PFP columns can resolve analytes that may co-elute on a C18 column, providing a higher degree of specificity. thermofisher.comchromatographyonline.com The combination of C18 and PFP columns in method development allows for a comprehensive approach to resolving complex mixtures of vitamin D metabolites. researchgate.netnih.gov

Normal Phase Semi-Preparative Chromatography

Normal phase semi-preparative chromatography serves as a valuable clean-up and fractionation step in the analysis of vitamin D metabolites from complex matrices like foodstuffs. europa.euiteh.airesearchgate.net In this technique, a polar stationary phase is used with a non-polar mobile phase. iteh.ainih.gov This approach is particularly useful for isolating the vitamin D fraction from interfering substances prior to analytical quantification. researchgate.net The sample extract is injected onto a normal phase column, and the fraction containing the analytes of interest, such as vitamin D3 and its metabolites, is collected. europa.euiteh.ai This collected fraction is then typically subjected to further analysis, often by reversed-phase HPLC, for final quantification. europa.euiteh.ai

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry has become the gold standard for the detection and quantification of vitamin D metabolites due to its high sensitivity and specificity. amegroups.orgsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a robust platform for the definitive analysis of vitamin D3 glucosiduronate. amegroups.orgnih.govnih.gov LC separates the target analyte from other compounds in the sample, which are then introduced into the mass spectrometer for detection. amegroups.org LC-MS/MS, in particular, offers enhanced specificity by selecting a precursor ion of the analyte, fragmenting it, and then detecting a specific product ion. nih.govnih.gov This two-stage mass analysis significantly reduces background noise and interferences, which is crucial when analyzing low-concentration metabolites in complex biological fluids like serum or urine. nih.govnih.gov Numerous validated LC-MS/MS methods have been developed for the reliable quantification of a range of vitamin D metabolites. nih.govspectroscopyonline.com

Electrospray Ionization (ESI) Modes (e.g., Positive and Negative Ion Mode)

Electrospray ionization (ESI) is a soft ionization technique commonly employed in the LC-MS analysis of vitamin D metabolites. nih.govamegroups.org It is particularly well-suited for polar and thermally labile molecules like glucuronides. ESI can be operated in both positive and negative ion modes, and the choice depends on the specific analyte and the desired sensitivity. nih.govresearchgate.net For many vitamin D metabolites, positive ion mode ESI is frequently used. nih.govnih.gov However, negative ion mode can also be effective, particularly for glucuronidated compounds, as it can provide intense signals for the deprotonated molecule [M-H]⁻. researchgate.net The optimization of ESI parameters, such as capillary voltage and desolvation temperature, is critical for achieving maximum signal intensity and sensitivity. nih.govnih.gov

Multiple Reaction Monitoring (MRM) for Specificity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for targeted quantification. spectroscopyonline.comd-nb.info In an MRM experiment, specific precursor-to-product ion transitions for the analyte of interest are monitored. nih.gov For vitamin D3 glucosiduronate, this would involve selecting the molecular ion (or a prominent adduct ion) as the precursor and a specific, stable fragment ion as the product. By monitoring these unique transitions, the mass spectrometer can selectively detect and quantify the target analyte with a high degree of confidence, even in the presence of co-eluting compounds and matrix interferences. nih.govresearchgate.net The specificity of MRM minimizes the need for extensive sample cleanup and allows for the development of high-throughput analytical methods. spectroscopyonline.com

Table of Analytical Parameters for Vitamin D Metabolite Analysis

| Parameter | Description | Relevance to Vitamin D3 Glucosiduronate Analysis |

|---|---|---|

| Chromatography Mode | The type of interaction between the analyte and the stationary phase (e.g., Reversed-Phase, Normal Phase). | Reversed-phase is common for separating vitamin D metabolites. Normal phase can be used for cleanup. |

| Column Chemistry | The chemical nature of the stationary phase (e.g., C18, PFP). | C18 is standard; PFP offers alternative selectivity for complex separations. |

| Ionization Technique | The method used to generate ions for mass spectrometry (e.g., ESI, APCI). | ESI is a soft ionization technique suitable for polar glucuronides. |

| Ionization Polarity | The charge of the ions being detected (Positive or Negative). | Both modes can be used; the optimal choice depends on the specific derivative and desired sensitivity. |

| MS Scan Mode | The method of mass analysis (e.g., Full Scan, MRM). | MRM provides the highest specificity and sensitivity for quantification. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Vitamin D3 glucosiduronate |

| Vitamin D3 |

| Vitamin D2 |

| 25-hydroxyvitamin D3 |

| 24,25-dihydroxyvitamin D3 |

| Cholecalciferol |

| Ergocalciferol |

| 7-dehydrocholesterol |

| Previtamin D3 |

| Calcipotriol |

| Menaquinone-7 |

| Tetrahydrocortisol |

| Tetrahydrocortisone |

Use of Internal Standards (e.g., Deuterated Analogs)

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is a crucial strategy to ensure accuracy and precision. This approach, known as the isotope dilution method, is essential for the analysis of vitamin D metabolites. nih.gov Deuterated analogs of the target analytes, such as Vitamin D3-d3, Vitamin D3-d6, or 25-hydroxyvitamin D3-d3, are commonly employed. nih.govscientificlabs.co.ukmedchemexpress.com

These internal standards are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. sigmaaldrich.com They are added to the sample at the very beginning of the analytical process. nih.gov Because the SIL-IS and the endogenous analyte exhibit nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency), they can effectively compensate for variations during sample preparation and analysis, including sample loss and matrix-induced ion suppression or enhancement. nih.govresearchgate.net

For example, in a typical LC-MS/MS workflow, a known quantity of a deuterated standard like 1α,25(OH)₂D₃-d₃ or 25OHD₃-d₃ is spiked into the serum sample before protein precipitation and extraction. nih.gov During MS/MS analysis, the instrument monitors a specific mass transition for both the native analyte and the deuterated standard. The concentration of the analyte is then calculated based on the ratio of the peak area of the analyte to that of the known-concentration internal standard. nih.gov This method significantly improves the reliability and reproducibility of the quantification.

Identification of Conjugation Positions via MS/MS Fragment Ions

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of metabolites, including the determination of where a conjugate group, such as glucuronic acid, is attached to the parent molecule. The process involves selecting the precursor ion (the ionized intact molecule) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The resulting fragmentation pattern serves as a molecular fingerprint.

A liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) method has been developed specifically to identify the conjugation positions of vitamin D3 glucuronides in human urine. nih.gov In this method, derivatization with reagents like 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione is employed to create fragmentable derivatives that provide useful product ions for identifying the conjugation sites. nih.gov

Using this approach, researchers have successfully differentiated positional isomers. For instance, 25-hydroxyvitamin D₃-3-glucuronide and 25-hydroxyvitamin D₃-25-glucuronide, though having the same mass, produce distinct fragment ions that allow for their unambiguous identification. This methodology has been used to determine that for 25-hydroxyvitamin D₃, glucuronidation occurs at the C3 position, while for 24,25-dihydroxyvitamin D₃, the conjugation is selectively at the C24-hydroxy group, with no glucuronidation observed at the C3 position. nih.gov This demonstrates the high specificity of MS/MS in pinpointing the exact location of metabolic modifications.

Method Validation and Performance Characteristics

The development of a robust analytical method requires rigorous validation to ensure its performance is reliable and suitable for its intended purpose. Validation follows established guidelines and assesses several key performance characteristics. ymerdigital.commdpi.com

Repeatability, Reproducibility, and Limit of Quantification (LOQ)

Method validation for vitamin D metabolites involves assessing precision (repeatability and reproducibility) and sensitivity (limit of quantification).

Repeatability (Intra-assay Precision) : This measures the variation within a single analytical run, using the same operator and instrument over a short period. aoac.org It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For vitamin D metabolite assays, intra-day %RSD values are generally expected to be below 15%. d-nb.info Studies have reported intra-assay CVs ranging from 1.6% to 4.1% for various vitamin D metabolites. nih.gov

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. aoac.org For the highly potent but low-concentration vitamin D metabolites, achieving a low LOQ is critical. LC-MS/MS methods have demonstrated excellent sensitivity, with LOQs reported in the picogram per milliliter (pg/mL) range. For example, validated methods have achieved LOQs of 10-20 pg/mL for key metabolites like 1,25-(OH)₂D₃ and 25-OH D₃. nih.gov

The table below summarizes performance characteristics from various validated methods for vitamin D analysis.

| Parameter | Analyte | Reported Value | Methodology | Source |

|---|---|---|---|---|

| Repeatability (Intra-assay %RSD) | Vitamin D3 | 2.2% - 8.2% | HPLC | europa.eu |

| Repeatability (Intra-assay %CV) | Vitamin D Metabolites | 1.6% - 4.1% | UHPLC-MS/MS | nih.gov |

| Reproducibility (Inter-assay %RSD) | Vitamin D3 | 5.8% - 14% | HPLC | europa.eu |

| Reproducibility (Inter-assay %CV) | Vitamin D Metabolites | 3.7% - 6.8% | UHPLC-MS/MS | nih.gov |

| Limit of Quantification (LOQ) | Vitamin D3 | 0.025 mg/kg | HPLC-UV | europa.eu |

| Limit of Quantification (LOQ) | Vitamin D Metabolites | 10 - 20 pg/mL | UHPLC-MS/MS | nih.gov |

| Limit of Quantification (LOQ) | Vitamin D Derivatives | As low as 50 pmol/L | SFC-MS/MS | d-nb.info |

Assessment of Matrix Effects in Biological Samples

When analyzing biological samples such as serum or plasma with LC-MS/MS, co-eluting endogenous components (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source. amegroups.orgresearchgate.net This phenomenon, known as the matrix effect, can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy of quantification. nih.gov

Assessing the matrix effect is a critical part of method validation. A common technique is the post-column infusion experiment. In this setup, a standard solution of the analyte is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted biological sample is then injected onto the column. If components from the sample matrix elute at the same retention time as the analyte, they can interfere with its ionization, causing a dip or a spike in the otherwise stable signal from the infused standard. researchgate.netnih.gov

Another approach is the post-extraction addition method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a pure solvent. d-nb.info The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects, as the standard is affected in the same way as the analyte, thus preserving the accuracy of the analyte/standard ratio. nih.gov

Integration of Analytical Techniques for Comprehensive Metabolite Profiling

The understanding of vitamin D's role in health and disease is evolving from the measurement of a single biomarker, 25-hydroxyvitamin D, to a more comprehensive analysis of the entire vitamin D metabolome. researchgate.netnih.gov Metabolomics, the systematic profiling of metabolites in a biological sample, offers a more holistic view of the vitamin D pathway. mdpi.com

This comprehensive profiling is made possible by the integration of advanced analytical techniques, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netkuleuven.be These powerful methods allow for the simultaneous measurement of a wide array of vitamin D metabolites in a single analysis, including the parent compound (cholecalciferol), hydroxylated intermediates (e.g., 25(OH)D₃, 1,25(OH)₂D₃, 24,25(OH)₂D₃), and conjugated forms such as sulfates and glucosiduronates. nih.govnih.govrsc.org

This integrated approach provides a more detailed "snapshot" of an individual's vitamin D status and metabolic activity. For example, analyzing the ratios of different metabolites, such as the 25-OH-D₃/24,25-(OH)₂D₃ ratio, can provide valuable diagnostic information about the activity of key metabolic enzymes like CYP24A1. researchgate.netnih.gov The ability to quantify both unconjugated and conjugated metabolites offers a more complete picture, as studies have shown that conjugated forms can constitute a significant portion of the total circulating vitamin D pool. nih.gov This comprehensive metabolite profiling is invaluable for research into the complex genetic and acquired disorders related to vitamin D metabolism. researchgate.net

Molecular Interactions and Biological Relevance of Vitamin D3 Glucosiduronate

Non-Receptor Interactions and Functional State

The functional state of vitamin D3 glucosiduronate is largely defined by its conjugated nature, which significantly impacts its biological activity until it is metabolized.

Vitamin D3 glucosiduronate is considered to be biologically less active compared to its unconjugated form, vitamin D3. nih.govresearchgate.net The addition of the glucuronic acid moiety renders the compound more water-soluble and is generally considered a step towards inactivation and elimination from the body. nih.govoup.commrc.ac.uk Studies have shown that glycosidic forms of vitamin D metabolites exhibit significantly reduced binding activity to the intestinal vitamin D receptor (VDR), with some reports indicating it is less than 1% of the activity of the unconjugated aglycone. physiology.orgphysiology.org Research in vitamin D-deficient rats demonstrated that vitamin D3 3β-glucosiduronate was less potent than equimolar amounts of vitamin D3 in stimulating duodenal calcium transport and increasing serum calcium. nih.gov Below certain doses, the conjugate showed no activity at all. nih.govresearchgate.net

The potential for vitamin D3 glucosiduronate to exert a biological effect is dependent on the enzymatic cleavage of the glucuronide group to release the free, active aglycone (vitamin D3). nih.govresearchgate.net This hydrolysis is catalyzed by the enzyme β-glucuronidase. frontiersin.orgucc.ie This enzyme is not uniformly distributed in the body; it is notably present in gut bacteria in the lower intestinal tract and can be found in various tissues, including macrophages. nih.govphysiology.orgnih.gov

The biological activity observed in vivo after administration of vitamin D3 glucosiduronate is attributed to this hydrolysis process. nih.govresearchgate.net In experimental systems lacking endogenous β-glucuronidase activity, such as chick embryonic duodena, vitamin D3 3β-glucosiduronate showed no detectable activity in inducing calcium-binding protein. nih.govresearchgate.net This finding underscores that the liberation of the aglycone by β-glucuronidase is a prerequisite for the compound's biological action. nih.gov

Reduced Biological Activity of Glucosiduronates in Conjugated Form

Comparative Analysis with Other Conjugated Vitamin D Metabolites

Vitamin D metabolites are also conjugated with sulfate (B86663), and comparing the glucuronidated forms with these sulfated counterparts reveals significant differences in their prevalence and potential roles.

In human circulation, sulfated vitamin D metabolites are found in significantly higher proportions than glucuronide conjugates. nih.govoup.comnih.gov Studies analyzing human serum have shown that sulfate conjugates can constitute between 18% and 53% of the total circulating vitamin D metabolites, whereas glucuronide conjugates represent a much smaller fraction, ranging from 2.7% to 11%. nih.govnih.govendocrine-abstracts.orgresearchgate.net For instance, the mean concentration of 25-hydroxyvitamin D3-3-sulfate (25OHD3-S) has been reported to be as high as 16.7 ng/mL, often exceeding the levels of unconjugated 25OHD3, while 25-hydroxyvitamin D3-3-glucuronide (25OHD3-G) circulates at lower average concentrations of around 1.36–2.4 ng/mL. mdpi.comsemanticscholar.orgnih.gov

Functionally, while both conjugation processes render the parent molecule more water-soluble to facilitate excretion, their physiological roles may differ. mrc.ac.uk Glucuronidation is largely viewed as an irreversible inactivation step leading to elimination. nih.gov In contrast, it has been hypothesized that the more abundant sulfated metabolites, such as 25OHD3-S, may serve as a circulating reservoir for vitamin D. mdpi.commrc.ac.ukbioscientifica.com This is supported by the presence of the steroid sulfatase (STS) enzyme in tissues, which can hydrolyze the sulfate conjugates back to their biologically active forms. mrc.ac.uk While vitamin D3 sulfate has been shown to be less active than vitamin D3, its high circulating levels suggest it may contribute indirectly to the vitamin D pool. researchgate.netbioscientifica.com

The extent of conjugation, both sulfation and glucuronidation, varies among the different forms of vitamin D metabolites. endocrine-abstracts.org Glucuronide conjugates consistently represent a minor fraction compared to sulfate conjugates across several key metabolites. nih.gov A detailed analysis of conjugated metabolites in human serum revealed these differences in abundance. nih.gov

The table below, based on data from a study analyzing serum from community-dwelling men over 70, illustrates the relative proportions of sulfated and glucuronidated forms for four different vitamin D metabolites. nih.gov

| Vitamin D Metabolite | Proportion as Sulfate Conjugate (%) | Proportion as Glucuronide Conjugate (%) |

|---|---|---|

| 25-hydroxyvitamin D3 (25OHD3) | 40.0 ± 5.6 | 3.0 ± 1.8 |

| 25-hydroxyvitamin D2 (25OHD2) | 28.0 ± 8.6 | 3.6 ± 2.9 |

| 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) | 53.0 ± 7.5 | 2.7 ± 1.8 |

| 3-epi-25-hydroxyvitamin D3 (3-epi-25OHD3) | 18.3 ± 2.6 | 11.0 ± 4.2 |

Data sourced from a study by Huynh et al. (2022) as presented in The Journal of Clinical Endocrinology & Metabolism. nih.gov

As the data indicates, for the main circulating metabolites like 25OHD3, 25OHD2, and the catabolite 24,25(OH)2D3, the glucuronide fraction is substantially smaller than the sulfate fraction. nih.gov Interestingly, the C3-epimer, 3-epi-25OHD3, shows a relatively higher proportion of its conjugated form as a glucuronide compared to the other metabolites, although it is still less abundant than its sulfated counterpart. nih.gov

Future Directions in Vitamin D3 Glucosiduronate Research

Further Elucidation of Specific UGT Isoform Substrate Specificities and Reaction Mechanisms

The conjugation of vitamin D3 metabolites with glucuronic acid is catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). However, the specific roles and efficiencies of different UGT isoforms in the glucuronidation of vitamin D3 and its various hydroxylated forms are not yet fully understood.

Recent research has identified UGT1A4 and UGT1A3 as the primary enzymes responsible for the glucuronidation of 25-hydroxyvitamin D3 (25OHD3) in the human liver. nih.govnih.govoup.com Specifically, UGT1A4 shows the highest activity in forming three distinct monoglucuronides: 25OHD3-25-glucuronide, 25OHD3-3-glucuronide, and 5,6-trans-25OHD3-25-glucuronide. nih.govnih.gov While UGT1A3 also contributes, its role appears to be secondary. nih.govoup.com For the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol), UGT1A4, UGT2B4, and UGT2B7 have been identified as the catalyzing isoforms. mdpi.com

Future investigations should aim to:

Map the complete UGT profile for all major vitamin D3 metabolites. This includes determining which UGT isoforms are responsible for the glucuronidation of parent vitamin D3, as well as other dihydroxylated and catabolic products.

Characterize the kinetic parameters of these reactions. Understanding the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for each UGT isoform with different vitamin D3 substrates will provide a clearer picture of their efficiency and contribution under physiological conditions. For instance, the kinetics of 25OHD3 glucuronide formation have been shown to follow the Michaelis-Menten model. nih.govnih.gov

Investigate the structural basis of substrate specificity. Elucidating the three-dimensional structures of UGT active sites bound to vitamin D3 metabolites will reveal the molecular interactions that govern substrate recognition and catalytic activity.

Table 1: UGT Isoforms Involved in Vitamin D3 Metabolite Glucuronidation

| Vitamin D Metabolite | UGT Isoform(s) | Primary Catalyst |

| 25-hydroxyvitamin D3 (25OHD3) | UGT1A4, UGT1A3 | UGT1A4 nih.govnih.govoup.com |

| 1,25-dihydroxyvitamin D3 (Calcitriol) | UGT1A4, UGT2B4, UGT2B7 | UGT1A4 mdpi.com |

Advanced Analytical Approaches for Enhanced Sensitivity and Throughput

Accurate measurement of vitamin D3 glucosiduronate and other conjugated metabolites in biological samples is crucial for understanding their physiological roles. However, the low concentrations and potential for interference from other metabolites present analytical challenges. amegroups.orgnih.gov

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of vitamin D metabolites due to its high specificity and sensitivity. amegroups.orgnih.govcore.ac.uk This technique allows for the separation and individual quantification of different vitamin D species, including the removal of interfering compounds. iiarjournals.orgiiarjournals.org

Future advancements in analytical methodology should focus on:

Developing higher sensitivity LC-MS/MS methods. This will enable the reliable detection and quantification of very low levels of vitamin D3 glucosiduronate in various biological matrices, including plasma, bile, and urine. mdpi.com

Improving chromatographic separation. Enhanced separation techniques are needed to resolve vitamin D3 glucosiduronate from its isomers and other closely related conjugated metabolites. nih.gov

Increasing throughput for large-scale studies. The automation of sample preparation and analysis will be essential for processing the large numbers of samples required for epidemiological and clinical research. iiarjournals.orgiiarjournals.org

Exploring novel detection techniques. Research into new ionization sources and mass analyzers could further improve the sensitivity and specificity of detection. For instance, atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for certain vitamin D metabolites as it can reduce matrix effects and improve sensitivity. amegroups.org

Investigating the Role of Vitamin D3 Glucosiduronate as a Bioavailable Reserve or a Catabolic Byproduct

A key question in vitamin D research is whether glucuronidated conjugates are simply inactive byproducts destined for excretion or if they represent a bioavailable reserve that can be reactivated.

Evidence suggests that vitamin D3 glucosiduronates may be more than just waste products. Studies have shown that these conjugates are excreted in the bile. nih.gov It is hypothesized that once in the intestine, gut bacteria producing β-glucuronidase can cleave the glucuronide group, releasing the active vitamin D3 moiety for reabsorption. researchgate.netmdpi.com This process could represent a form of enterohepatic circulation for vitamin D, effectively creating a recyclable pool. oup.com In rat studies, intravenously administered vitamin D3 3β-glucosiduronate was shown to be biologically active, increasing duodenal calcium transport and serum calcium levels, which was attributed to the hydrolysis of the conjugate back to vitamin D3. nih.gov

Future research in this area should aim to:

Quantify the extent of deconjugation and reabsorption in vivo. Using isotopically labeled vitamin D3 glucosiduronate will allow researchers to trace its fate in the body and determine the efficiency of its conversion back to active forms.

Identify the specific gut bacteria responsible for β-glucuronidase activity. This could lead to a better understanding of how the gut microbiome influences vitamin D status.

Exploration of Interindividual Variability in Glucuronidation Pathways

Significant variability exists among individuals in their vitamin D status, even with similar sun exposure and dietary intake. mdpi.com Genetic factors are known to play a substantial role in this variability. nih.govmdpi.com Polymorphisms in the genes encoding UGT enzymes can lead to differences in their expression levels and catalytic activities, thereby affecting the rate of vitamin D3 glucuronidation.

A notable example is the UGT1A43 polymorphism, which has been associated with increased glucuronidation activity. nih.govnih.gov Individuals homozygous for the UGT1A43 allele (GG genotype) exhibit significantly higher rates of 25OHD3 glucuronidation compared to those with the wild-type allele (TT genotype). nih.govnih.gov Genome-wide association studies (GWAS) have also pointed to variants in UGT genes as being potentially relevant to circulating 25(OH)D concentrations. mdpi.com

To better understand this variability, future research should:

Conduct large-scale genetic association studies. These studies can identify additional polymorphisms in UGT and other relevant genes that influence vitamin D3 conjugation.

Perform functional characterization of identified genetic variants. This involves expressing the variant enzymes in vitro to determine how the genetic changes affect their ability to glucuronidate vitamin D3 metabolites.

Investigate the impact of these polymorphisms on clinical outcomes. Understanding how genetic differences in glucuronidation affect an individual's response to vitamin D supplementation and their risk for vitamin D-related diseases is a critical next step. researchgate.net

Development of Reference Materials and Harmonized Analytical Methods for Conjugated Metabolites

The lack of standardized reference materials and harmonized analytical methods for conjugated vitamin D metabolites, including vitamin D3 glucosiduronate, is a major obstacle to progress in the field. nih.gov Without these, it is difficult to compare results between different laboratories and studies, hindering the establishment of clear physiological roles and clinical reference ranges. iiarjournals.orgiiarjournals.org

The National Institute of Standards and Technology (NIST) has been instrumental in developing Standard Reference Materials (SRMs) for major vitamin D metabolites like 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3. nih.govresearchgate.net These SRMs are crucial for the calibration and validation of analytical methods. iiarjournals.org

Future efforts must focus on:

Synthesizing and purifying certified reference materials for vitamin D3 glucosiduronate. The availability of these standards is a prerequisite for accurate quantification.

Establishing reference measurement procedures. These highly accurate and precise methods will serve as a benchmark for routine clinical and research laboratories.

Organizing inter-laboratory comparison studies. These studies are essential for assessing and improving the accuracy and comparability of measurements across different analytical platforms. The Vitamin D Standardization Program (VDSP) provides a model for such efforts. iiarjournals.orgiiarjournals.org

By addressing these future directions, the scientific community can significantly advance our understanding of the complex role of vitamin D3 glucosiduronate in human physiology and its potential implications for health and disease.

Q & A

Q. What is the biological role of Vitamin D3 glucosiduronate in calcium homeostasis?

Vitamin D3 glucosiduronate contributes to calcium regulation by enhancing duodenal calcium transport and increasing serum calcium levels in rats maintained on low-calcium diets. Its activity is attributed to hydrolysis into free Vitamin D3, as demonstrated in studies using vitamin D-deficient rats. However, it is less potent than equimolar Vitamin D3, requiring doses above 0.65–1 nmol/rat for detectable effects. Experimental models lacking endogenous β-glucuronidase (e.g., chick embryonic duodena) show no activity, highlighting hydrolysis-dependent mechanisms .

Q. What methodologies are used to synthesize Vitamin D3 glucosiduronate in vitro?

Synthesis involves enzymatic conjugation using uridine diphosphoglucuronic acid (UDPGA) in washed rat liver microsomes. Alternatively, Koenigs-Knorr reactions with methyl acetobromoglucuronate yield C-3 and C-21 glucosiduronate derivatives. Column chromatography is critical for fractionating products (e.g., mono- vs. diglucosiduronates), and transesterification with sodium methylate removes acetyl groups to isolate methyl esters. Confirmatory techniques include NMR spectroscopy and β-glucuronidase hydrolysis assays .

Q. How is Vitamin D3 glucosiduronate detected and quantified in biological samples?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) coupled with derivatization (e.g., DAPTAD) enables simultaneous quantification of Vitamin D3 glucosiduronate and sulfated metabolites in serum/plasma. High-resolution quadrupole-time-of-flight (Q-TOF) systems improve specificity for low-abundance analytes. Method validation requires assessing recovery rates, matrix effects, and cross-reactivity with structurally similar conjugates .

Advanced Research Questions

Q. How does the hydrolysis of Vitamin D3 glucosiduronate influence its bioactivity across experimental models?

Bioactivity depends on tissue-specific β-glucuronidase availability. In rats, biliary excretion and enterohepatic recirculation enable hydrolysis, releasing active Vitamin D3. Chick models lacking β-glucuronidase show no calcium-binding protein induction, underscoring interspecies variability. Advanced studies should compare β-glucuronidase expression profiles and employ enzyme inhibitors (e.g., saccharic acid 1,4-lactone) to validate hydrolysis-dependent mechanisms .

Q. Why does Vitamin D3 glucosiduronate exhibit reduced efficacy compared to free Vitamin D3?

Dose-response studies in rats reveal that equimolar glucosiduronate generates lower serum 25-hydroxyvitamin D levels than Vitamin D3, suggesting incomplete hydrolysis or rapid biliary excretion. Pharmacokinetic modeling could clarify absorption/elimination rates, while isotopic tracers (e.g., deuterated Vitamin D3) may track conjugate stability in vivo .

Q. How do Vitamin D3 glucosiduronate levels correlate with STAT3-mediated anti-inflammatory pathways?

Reduced Vitamin D2 glucosiduronate in cesarean-section amniotic fluid correlates with suppressed STAT3 phosphorylation and IL-10 production, exacerbating intestinal inflammation. Researchers should profile glucosiduronate levels in IBD models using LC-MS/MS and link them to STAT3 activation via IL-6/STAT3 co-immunoprecipitation assays. Knockout models (e.g., STAT3−/−) can confirm pathway specificity .

Q. What role do β-glucuronidase enzymes play in reactivating Vitamin D3 glucosiduronate?

β-Glucuronidase cleaves the glucuronide moiety, releasing bioactive Vitamin D3. Tissue-specific activity (e.g., high in liver, low in embryonic tissue) explains differential effects. Advanced studies should map β-glucuronidase distribution via immunohistochemistry and quantify hydrolysis kinetics using fluorogenic substrates. Genetic silencing (siRNA) in cell lines can further validate enzyme-conjugate interactions .

Q. How do structural modifications (e.g., C-3 vs. C-21 conjugation) affect Vitamin D3 glucosiduronate function?

C-21 glucosiduronates lack α-ketolic steroid activity but retain partial hormonal effects, whereas C-3 conjugates require orthoacetate intermediates for stability. X-ray crystallography and molecular docking can elucidate steric hindrance effects on receptor binding. Comparative studies using synthetic analogs (e.g., C-3,21 diglucosiduronate) are needed to assess positional isomerism impacts .

Q. What contradictions exist in the reported bioactivity of Vitamin D3 glucosiduronate?

Discrepancies arise from model-specific hydrolysis capacity and conjugate stability. For example, rat studies show calcium transport activation, while chick models show null effects. Researchers must standardize β-glucuronidase activity assays across models and control for enterohepatic recirculation confounders in pharmacokinetic studies .

Q. What analytical challenges arise in distinguishing Vitamin D3 glucosiduronate from other conjugates?

Co-elution with sulfated metabolites (e.g., 25-hydroxyvitamin D3-3-sulfate) complicates LC-MS/MS analysis. Derivatization with DAPTAD enhances ionization efficiency, while high-resolution mass spectrometers (HRMS) improve mass accuracy (<5 ppm). Method optimization should include spike-recovery experiments and cross-validation with enzymatic hydrolysis .

Q. Methodological Recommendations

- Experimental Design : Use vitamin D-deficient rodent models to minimize endogenous metabolite interference. Include β-glucuronidase inhibitors as negative controls.

- Data Analysis : Apply pharmacokinetic compartmental modeling to differentiate hydrolysis rates from biliary excretion.

- Advanced Techniques : Employ CRISPR-edited cell lines to study β-glucuronidase gene regulation and its impact on conjugate bioactivation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.